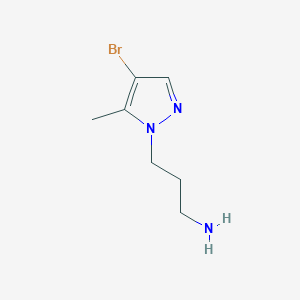
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine, also known as 4-Bromo-5-methylpyrazole, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with a molecular formula of C5H7BrN2. This compound has a wide range of applications in the field of scientific research, with its unique properties allowing for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
Photoreactions and Proton Transfer Studies
Studies on compounds related to 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-propanamine have shown that they can exhibit interesting photoreactions. For instance, pyrazolyl derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have demonstrated the capability for three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are associated with the appearance of dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).
Antimicrobial Applications
Pyrazole derivatives, such as those synthesized from bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones, have been tested for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapy (Pundeer et al., 2013).
Synthesis of Pyrazolyltriazole and Dihydropyrazolylthiazole Derivatives
The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives has been explored, with the products exhibiting good antimicrobial activities against tested microorganisms. This demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents (Abdel-Wahab et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-bromo-5-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-10-11(6)4-2-3-9/h5H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWMSBYRUZRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-1-propanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

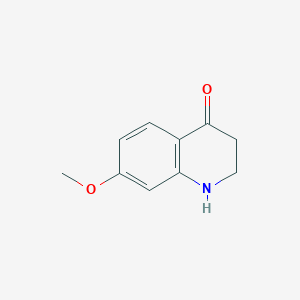
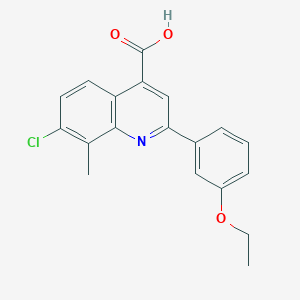
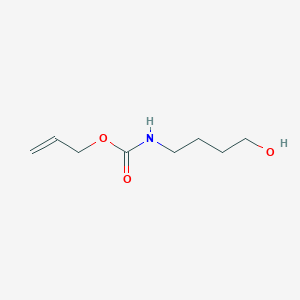
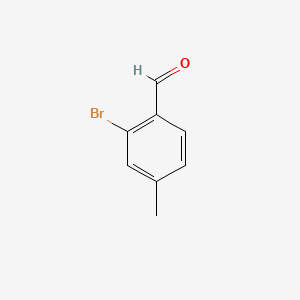
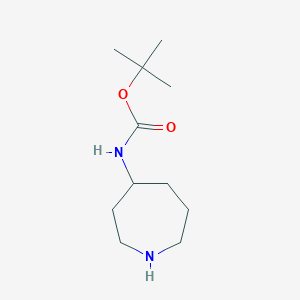
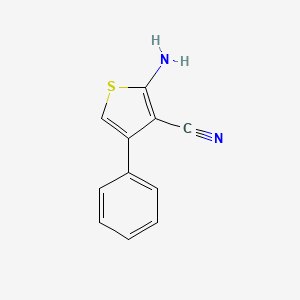

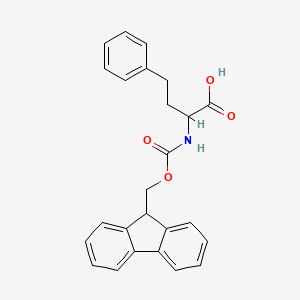
![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)
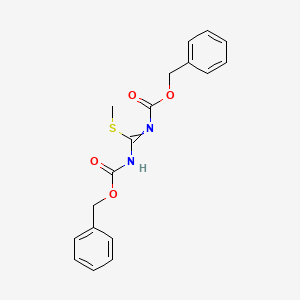

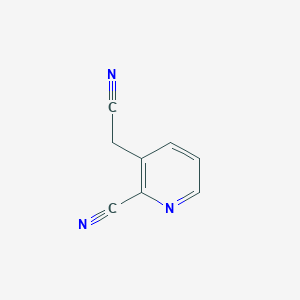

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)